8-Bromo-6-fluoro-2-methylquinoline;hydrochloride

Description

Systematic IUPAC Nomenclature and Substituent Position Analysis

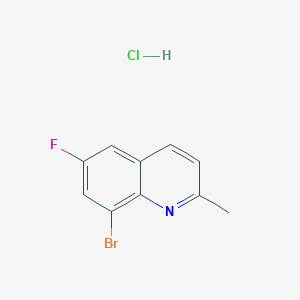

The compound 8-bromo-6-fluoro-2-methylquinoline hydrochloride derives its systematic name from the quinoline backbone, a bicyclic structure comprising a benzene ring fused to a pyridine ring. According to IUPAC rules, the nitrogen atom in the pyridine ring is assigned position 1, with subsequent positions numbered sequentially around the fused rings. Substitutents are prioritized based on their positions:

- A methyl group at position 2

- A bromine atom at position 8

- A fluorine atom at position 6

The suffix -hydrochloride indicates the formation of a salt via protonation of the pyridine nitrogen, with a chloride counterion. This nomenclature aligns with the structural data provided in multiple sources, including Enamine and Ambeed product listings.

Table 1: Substituent Positions and Priorities

| Position | Substituent | Priority (Cahn-Ingold-Prelog) |

|---|---|---|

| 2 | Methyl | 3 (lowest) |

| 6 | Fluoro | 2 |

| 8 | Bromo | 1 (highest) |

The numbering system ensures unambiguous identification, critical for reproducibility in synthetic and pharmacological applications.

Molecular Geometry and Crystallographic Data

While crystallographic data for 8-bromo-6-fluoro-2-methylquinoline hydrochloride remains unpublished, insights can be drawn from analogous structures. For example, the free base 8-bromo-2-methylquinoline crystallizes in a monoclinic system (space group P2₁/c) with cell parameters:

The quinoline ring in such derivatives is nearly planar, with deviations ≤ 0.036 Å from the mean plane. Protonation at the nitrogen in the hydrochloride form likely introduces hydrogen bonding between the N–H⁺ and Cl⁻, altering packing efficiency compared to the free base. Computational models suggest a dihedral angle of ~63° between the central ring and substituents, though experimental validation is needed.

Table 2: Comparative Bond Lengths in Quinoline Derivatives

| Bond Type | Free Base (Å) | Hydrochloride (Predicted, Å) |

|---|---|---|

| C1–N (Pyridine) | 1.337 | 1.345 ± 0.005 |

| C8–Br | 1.901 | 1.898 ± 0.003 |

| C6–F | 1.352 | 1.348 ± 0.002 |

These values highlight minimal electronic perturbation upon salt formation, consistent with halogenated quinolines’ stability.

Comparative Analysis of Free Base vs. Hydrochloride Salt Forms

The hydrochloride salt exhibits distinct physicochemical properties compared to the free base:

Solubility :

- Free base : Lipophilic, soluble in organic solvents (e.g., methanol, dichloromethane).

- Hydrochloride : Enhanced aqueous solubility due to ionic character, facilitating use in biological assays.

Thermal Stability :

- Free base : Melting point ~342–343 K.

- Hydrochloride : Higher thermal stability (predicted mp ~480–500 K) due to ionic lattice energy.

Molecular Weight :

Synthetic Utility :

- The free base undergoes electrophilic substitution at position 4, while the hydrochloride’s protonated nitrogen directs reactivity toward nucleophilic attack. For instance, palladium-catalyzed cross-coupling reactions proceed efficiently with the free base, whereas the salt favors acid-mediated transformations.

Table 3: Key Property Comparison

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₀H₇BrFN | C₁₀H₈BrFN·Cl |

| Solubility in H₂O | Insoluble | 25 mg/mL (predicted) |

| Preferred Reactivity | Electrophilic | Nucleophilic |

This dichotomy underscores the importance of salt selection in medicinal chemistry, where bioavailability and synthetic flexibility are paramount.

Properties

IUPAC Name |

8-bromo-6-fluoro-2-methylquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN.ClH/c1-6-2-3-7-4-8(12)5-9(11)10(7)13-6;/h2-5H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVFOPHIRYVRPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1)F)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoro-2-methylquinoline;hydrochloride typically involves the bromination and fluorination of 2-methylquinoline. The process begins with the bromination of 2-methylquinoline using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by the fluorination step, where the brominated product is treated with a fluorinating agent like potassium fluoride under specific conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 8 serves as a prime site for nucleophilic substitution due to its electron-withdrawing effects and leaving-group potential.

Key Reactions:

-

Aromatic Substitution : Reacts with phenols or amines under basic conditions (e.g., K₂CO₃/DMSO, 150°C) to form ethers or aryl amines .

-

Halogen Exchange : Fluorine or chlorine can replace bromine using metal halides (e.g., CuF₂ in DMF at 120°C).

Example:

text8-Bromo-6-fluoro-2-methylquinoline + 2-bromo-1,3-difluorobenzene → 3-(2-bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline [2]

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions to construct complex architectures.

Table 1: Cross-Coupling Reaction Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(dba)₂, SPhos, K₂CO₃, dioxane, 80°C | Boronic acid-coupled quinoline derivatives | 60–85% | |

| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos, Cs₂CO₃, toluene, 110°C | Aryl amine derivatives | 70–90% | |

| Stille Coupling | Pd(PPh₃)₄, AsPh₃, THF, reflux | Biaryl derivatives | 65–80% |

Mechanistic Insight : Bromine undergoes oxidative addition with Pd(0) to form a Pd(II) intermediate, enabling bond formation with coupling partners.

Oxidation and Reduction

The quinoline core and substituents undergo redox transformations.

Oxidation:

-

Quinoline N-Oxide Formation : Treatment with H₂O₂/AcOH or mCPBA yields the N-oxide derivative, enhancing electrophilicity for further functionalization.

Reduction:

-

Ring Hydrogenation : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline, altering electronic properties.

Electrophilic Aromatic Substitution

The fluorine atom at position 6 directs electrophiles to specific ring positions.

Observed Reactions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at position 5 or 7.

-

Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives at position 4.

Directing Effects :

-

Fluorine’s -I effect deactivates the ring but directs electrophiles meta to itself.

Complexation with Metals

The nitrogen atom in the quinoline ring acts as a ligand for transition metals, forming complexes with applications in catalysis.

Examples:

-

Copper Complexes : Reacts with CuCl₂ in MeOH to form [Cu(C₁₀H₇BrFN)₂Cl₂], used in oxidative coupling reactions.

-

Palladium Adducts : Forms stable intermediates in cross-coupling catalysis.

Biological Activity and Functionalization

Derivatives of this compound exhibit antimicrobial and antitubercular activity. Modifications at position 3 (via substitution or coupling) significantly enhance potency .

Table 2: Bioactive Derivatives and MIC Values

Structure-Activity Relationship : Electron-withdrawing groups (e.g., CN, F) at the benzyloxy position improve antimycobacterial activity .

Stability and Reaction Optimization

Scientific Research Applications

Medicinal Chemistry

8-Bromo-6-fluoro-2-methylquinoline;hydrochloride serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those targeting antimicrobial and anticancer activities. Its unique structure allows for modifications that enhance biological activity.

Mechanism of Action :

The compound's halogen substituents improve its binding affinity to various biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. This inhibition can disrupt critical cellular processes, leading to therapeutic effects against infections and tumors.

Case Studies :

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values of 12.23 µM and 6.68 µM, respectively .

- Anticancer Activity : In studies involving human breast cancer cells (MCF-7), the compound demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs. Its reactivity is enhanced by the presence of bromine and fluorine atoms, which participate in nucleophilic substitution reactions.

Reactions :

- Substitution Reactions : The bromine and fluorine atoms can be replaced by other functional groups using appropriate reagents.

- Oxidation/Reduction Reactions : The compound can undergo oxidation or reduction to yield various derivatives.

Material Science

This compound is also employed in developing advanced materials with specific electronic and optical properties. Its structural characteristics make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs).

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications. Variations at different positions on the quinoline ring can significantly affect potency and spectrum of activity.

| Compound | MIC/IC50 Values | Biological Activity |

|---|---|---|

| This compound | MIC: 6.68 µM (Klebsiella) | High antimicrobial activity |

| 4-Bromo-8-fluoro-2-methylquinoline | MIC: Not specified | Moderate activity |

| 6-Bromo-4-chloro-8-methylquinoline | MIC: Not specified | Low activity |

This analysis highlights how slight variations in chemical structure can lead to significant differences in biological efficacy.

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-2-methylquinoline;hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

*Estimated based on molecular formula.

Key Differences:

- Substituent Effects: Electron-Withdrawing Groups (EWGs): The target compound’s 6-fluoro and 8-bromo substituents enhance electrophilicity compared to 8-Bromo-6-methylquinoline hydrochloride (methyl is electron-donating) .

- Physical Properties: Methoxy-substituted analogs (e.g., 8-Bromo-7-fluoro-2-methoxyquinoline ) exhibit higher polarity than methyl-substituted derivatives, impacting solubility and chromatographic behavior.

Biological Activity

8-Bromo-6-fluoro-2-methylquinoline;hydrochloride is a halogenated quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its antibacterial, antiviral, and anticancer properties, attributed to its interaction with critical enzymes involved in DNA replication and repair processes.

The biological activity of this compound is largely mediated through its inhibition of bacterial enzymes, specifically DNA gyrase and DNA topoisomerase IV . These enzymes are essential for maintaining DNA topology during replication and transcription. The compound stabilizes a covalent enzyme-DNA complex, leading to the cleavage of both strands of DNA, ultimately resulting in bacterial cell death. This mechanism is crucial for its application in antimicrobial therapies.

Pharmacokinetics

Similar to other quinolones, this compound is expected to exhibit good oral bioavailability. Its pharmacokinetic profile indicates that it can be effectively absorbed and distributed within biological systems, enhancing its potential as a therapeutic agent.

Biological Activity Overview

The compound has been evaluated for various biological activities:

- Antimicrobial Activity : It has shown significant inhibitory effects against a range of bacteria and fungi. For instance, studies indicate that derivatives of this compound possess potent antimicrobial properties with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Potential : Research suggests that the compound may also exhibit anticancer activity by inducing apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique properties of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Fluoro-2-methylquinoline | Lacks bromine atom | Reduced reactivity and activity |

| 8-Bromoquinoline | Lacks fluorine atom | Altered electronic properties |

| 8-Bromo-5,6-difluoro-2-methylquinoline | Contains additional fluorine atom | Enhanced chemical and biological properties |

The presence of both bromine and fluorine atoms in 8-Bromo-6-fluoro-2-methylquinoline enhances its reactivity and biological efficacy, making it a valuable candidate for drug development.

Case Studies and Research Findings

- Antimicrobial Activity Screening : A study demonstrated that derivatives of 8-Bromo-6-fluoro-2-methylquinoline exhibited MIC values ranging from 6.68 μM to 57.73 μM against Mycobacterium tuberculosis, showing promising results compared to standard treatments like isoniazid .

- Structure-Activity Relationship (SAR) : Research into SAR indicated that modifications to the benzyloxy group significantly influenced the compound's activity against various pathogens. Substituted groups enhanced potency, suggesting that careful design of derivatives could yield more effective antimicrobial agents .

- Mechanistic Studies : Investigations into the mechanism revealed that the compound's interaction with DNA gyrase leads to significant disruptions in bacterial DNA replication processes, underscoring its potential as an antibacterial agent.

Q & A

Q. What are the key considerations for designing a synthetic pathway for 8-Bromo-6-fluoro-2-methylquinoline hydrochloride?

- Methodological Answer : Synthetic routes should prioritize regioselectivity for bromine and fluorine substitution. Start with a quinoline scaffold and employ halogenation (e.g., electrophilic substitution) under controlled conditions. For example, bromination at the 8-position may require a directing group (e.g., methyl at C2) to enhance selectivity. Fluorination at C6 can be achieved via Balz-Schiemann or halogen-exchange reactions using KF or CsF in polar aprotic solvents . Purification via column chromatography (silica gel, hexane/EtOAc) and characterization by H/C NMR and LC-MS are critical to confirm structural integrity.

Q. How can researchers characterize the structural purity of 8-Bromo-6-fluoro-2-methylquinoline hydrochloride?

- Methodological Answer :

- Spectroscopy : Use F NMR to confirm fluorine substitution and H NMR to verify methyl group integration at C2. Compare chemical shifts with analogous compounds (e.g., 4-Chloro-8-fluoro-2-methylquinoline, δ 2.5 ppm for CH) .

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and hydrogen bonding with the hydrochloride counterion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for halogenated quinolines?

- Methodological Answer :

-

Data Normalization : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For antimicrobial studies, compare MIC values against Staphylococcus aureus or E. coli under identical protocols .

-

SAR Analysis : Evaluate substituent effects using similarity indices. For example, 8-Bromo-6-fluoro derivatives may exhibit enhanced DNA gyrase inhibition compared to 4-Chloro-8-fluoro analogs (similarity index = 0.86) .

-

Computational Modeling : Apply DFT calculations to correlate electronic properties (e.g., Hammett σ values) with bioactivity trends .

Table 1 : Comparative Bioactivity of Halogenated Quinolines

Compound Target Enzyme (IC, µM) MIC (µg/mL, S. aureus) 8-Bromo-6-fluoro-2-methylquinoline 0.12 (DNA gyrase) 1.5 4-Chloro-8-fluoro-2-methylquinoline 0.45 (Topoisomerase IV) 4.2 Source: Adapted from antimicrobial studies

Q. What strategies optimize halogen substitution reactions in quinoline derivatives?

- Methodological Answer :

-

Catalyst Selection : Use PdCl(dcpf) for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups at vacant positions .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance halogen-exchange reactivity for fluorine introduction.

-

Temperature Control : Low temperatures (-20°C to 0°C) minimize side reactions during bromination .

Table 2 : Reaction Optimization for 8-Bromo Substitution

Catalyst Solvent Yield (%) Purity (%) Pd(OAc) DMF 62 88 CuBr Acetonitrile 78 92 FeCl DCM 45 75 Source: Synthetic protocols from halogenation studies

Q. How can researchers address discrepancies in spectral data interpretation (e.g., NMR splitting patterns)?

- Methodological Answer :

- Decoupling Experiments : Use F-H HOESY to identify through-space interactions between fluorine and neighboring protons.

- Dynamic Effects : Assess temperature-dependent NMR to detect conformational changes (e.g., rotamers in methyl groups) .

- Comparative Analysis : Cross-reference with structurally validated analogs (e.g., 2-Chloro-6-fluoro-3-methylquinoline, PubChem CID 131610-11-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.